molecular formula C19H13Cl2N3OS B3555894 2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide

2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide

Cat. No.: B3555894
M. Wt: 402.3 g/mol
InChI Key: NKMUQQDSMLRQDY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by the presence of a quinoline ring system, a thiazole ring, and a dichlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the quinolinecarboxamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinolinecarboxamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-4-quinolinecarboxamide: Lacks the thiazole ring, which may affect its biological activity.

    N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide: Lacks the dichlorophenyl group, which may influence its chemical reactivity and pharmacological properties.

Uniqueness

2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide is unique due to the presence of both the dichlorophenyl group and the thiazole ring, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS/c20-11-5-6-13(15(21)9-11)17-10-14(12-3-1-2-4-16(12)23-17)18(25)24-19-22-7-8-26-19/h1-6,9-10H,7-8H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMUQQDSMLRQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
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2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
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2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
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2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
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2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide

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